

# Physicochemical Properties: Acidity and Solubility

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## Compound of Interest

Compound Name: *4-(Methoxycarbonyl)-3-methylbenzoic acid*

CAS No.: *116934-87-3*

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The electronic effects of substituents, namely the inductive and resonance effects, are key to understanding the properties of benzoic acid isomers. Electron-withdrawing groups (EWGs) like  $-\text{NO}_2$  and  $-\text{Cl}$  increase acidity by stabilizing the conjugate base, while electron-donating groups (EDGs) like  $-\text{NH}_2$  and  $-\text{OH}$  decrease acidity.

## Acidity (pKa)

The acidity of substituted benzoic acids is quantified by their pKa values. A lower pKa indicates a stronger acid. The position of the substituent determines the extent to which it influences the carboxyl group.

- **Inductive Effect:** This is an effect transmitted through sigma bonds and is distance-dependent. It is strongest at the ortho position and weakest at the para position.
- **Resonance Effect:** This involves the delocalization of electrons through the pi system and is most pronounced at the ortho and para positions.

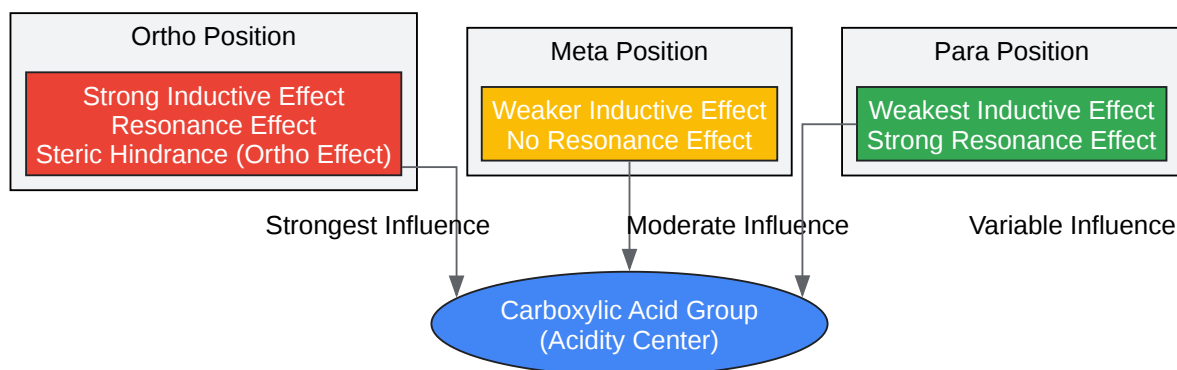
- Ortho Effect: Ortho substituents, regardless of their electronic nature, often cause a greater increase in acidity than predicted. This is attributed to a combination of steric hindrance, which can force the carboxyl group out of the plane of the benzene ring, and intramolecular hydrogen bonding.

The interplay of these effects leads to distinct acidity trends for different substituents. For chloro-substituted benzoic acids, the ortho isomer is the most acidic, while the para isomer is the least acidic.[1] In the case of nitro-substituted benzoic acids, the ortho isomer is the most acidic, and the meta is the least.[2] For amino-substituted benzoic acids, the meta isomer is the most acidic.[2]

Table 1: pKa Values of Isomeric Substituted Benzoic Acids in Water

Substituent	Ortho- Isomer pKa	Meta- Isomer pKa	Para- Isomer pKa	Reference Benzoic Acid pKa
-H	4.20	4.20	4.20	4.20
-NH <sub>2</sub>	4.78	4.55	~2.44	4.20
-OH	2.98	4.06	4.58	4.20
-Cl	2.94	3.83	3.98	4.20
-NO <sub>2</sub>	2.17	3.45	3.43	4.20

Note: pKa values can vary slightly depending on experimental conditions. Data compiled from multiple sources.[2][3][4]



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Substituent position effects on benzoic acid acidity.

## Solubility

The solubility of substituted benzoic acids depends on the interplay between the polarity of the substituent, the solvent, and the crystal lattice energy of the solid. Generally, these compounds show low solubility in water but are more soluble in organic solvents.[5] Solubility in water increases with temperature.[6]

- In Water: Substituents that can form hydrogen bonds (e.g., -OH, -NH<sub>2</sub>) can increase water solubility, but this effect is also dependent on the isomer. For example, the intramolecular hydrogen bonding in o-hydroxybenzoic acid (salicylic acid) reduces its interaction with water, making it less soluble than its m- and p- isomers.
- In Organic Solvents: Solubility in organic solvents like ethanol, acetone, and dichloromethane is generally higher due to the nonpolar nature of the benzene ring.[5][6]

Table 2: Solubility of Isomeric Nitrobenzoic Acids ( g/100g of solvent at 25°C)

Solvent	o-Nitrobenzoic Acid	m-Nitrobenzoic Acid	p-Nitrobenzoic Acid
Water	0.21	0.35	0.04
Ethanol	25.8	29.5	3.5
Acetone	-	45.2	8.2
Toluene	3.5	0.9	0.2

Note: Data extracted from various sources on nitrobenzoic acid solubility.[7]

## Spectroscopic Properties Comparison

Spectroscopic techniques are crucial for the identification and characterization of benzoic acid isomers.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms. The chemical shifts are influenced by the electronic effects of the substituent.

- <sup>1</sup>H NMR: The aromatic protons typically appear in the range of 7.4-8.2 ppm.[8] The proton ortho to the carboxyl group is usually the most deshielded (highest ppm value). Substituents cause predictable shifts in the signals of adjacent ring protons.
- <sup>13</sup>C NMR: The carboxyl carbon appears significantly downfield (~165-175 ppm).[9] The aromatic carbons resonate between ~128-135 ppm. The carbon atom attached to the substituent (ipso-carbon) shows a characteristic chemical shift depending on the substituent's nature.[9] Due to symmetry, para-substituted isomers often show fewer signals in the <sup>13</sup>C NMR spectrum than ortho or meta isomers.[9]

Table 3: Approximate <sup>13</sup>C NMR Chemical Shifts (ppm) for Key Carbons in Substituted Benzoic Acids

Substituent	Isomer	C-COOH	C-ipso (Substituent)	Aromatic Carbons (Range)
-OH	ortho	~171	~161	118-136
	meta	~167	~158	118-132
	para	~168	~161	116-133
-NO <sub>2</sub>	ortho	~166	~149	125-136
	meta	~165	~148	125-136
	para	~165	~151	124-132

Note: Chemical shifts are approximate and depend on the solvent used.[9][10]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. For substituted benzoic acids, key absorption bands include:

- O-H Stretch: A very broad band from ~2500-3300 cm<sup>-1</sup>, characteristic of the hydrogen-bonded carboxylic acid dimer.[11]
- C=O Stretch: A strong, sharp peak around 1680-1710 cm<sup>-1</sup>. Intramolecular hydrogen bonding (in ortho isomers) can shift this band to a lower wavenumber.
- C=C Stretch: Aromatic ring vibrations appear in the 1450-1600 cm<sup>-1</sup> region.[12]
- C-O Stretch: Found in the 1200-1320 cm<sup>-1</sup> range.[12]

Table 4: Characteristic IR Absorption Frequencies (cm<sup>-1</sup>) for Isomeric Hydroxybenzoic Acids

Vibration	o-Hydroxybenzoic Acid	m-Hydroxybenzoic Acid	p-Hydroxybenzoic Acid
O-H (Carboxylic Acid)	~3230 (Intramolecular H-bond)	~3000-2500 (Broad)	~3000-2500 (Broad)
C=O (Carboxylic Acid)	~1665	~1690	~1685
O-H (Phenolic)	~3230	~3350	~3380

Note: Frequencies are approximate and can vary based on the sample state (solid vs. solution).[13]

## UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzene ring and carboxyl group are the primary chromophores.

- Substituents on the benzene ring can cause a shift in the maximum absorption wavelength ( $\lambda_{\max}$ ) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).[14]
- The extent and direction of the shift depend on the nature of the substituent and its position relative to the carboxyl group.[15][16]

Table 5: UV-Vis Absorption Maxima ( $\lambda_{\max}$ ) in Ethanol

Substituent	Ortho- Isomer (nm)	Meta- Isomer (nm)	Para- Isomer (nm)
-H (Benzoic Acid)	230, 274	230, 274	230, 274
-NH <sub>2</sub>	237, 321	227, 310	288
-NO <sub>2</sub>	255	258	268

Note: Values are approximate and can be influenced by solvent and pH.[17]

## Experimental Protocols

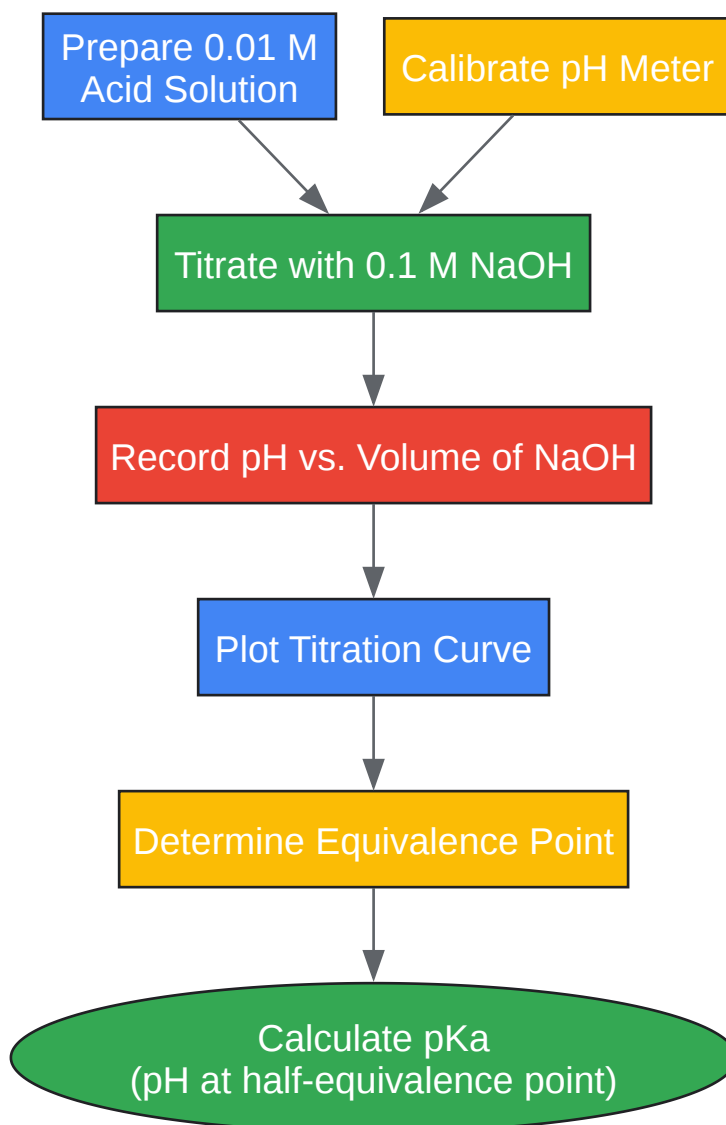
Accurate determination of physicochemical properties is essential. Below are standardized protocols for measuring pKa and solubility.

## Protocol: pKa Determination by Potentiometric Titration

This method involves titrating the acidic compound with a strong base and monitoring the pH change.<sup>[18][19]</sup>

Methodology:

- **Preparation:** Prepare a standard solution of the substituted benzoic acid (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble compounds). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
- **Calibration:** Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
- **Titration:** Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
- **Data Collection:** Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette. Record the pH after each addition, allowing the reading to stabilize.
- **Analysis:** Plot a titration curve of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, use the first or second derivative of the curve to accurately determine the equivalence point.



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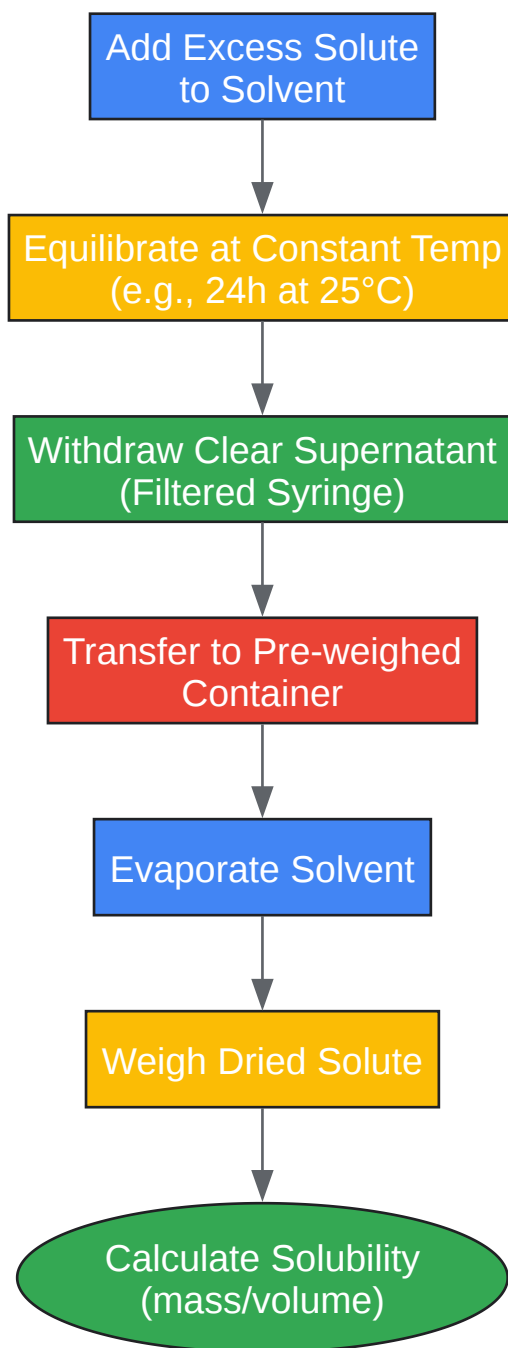
Experimental workflow for pKa determination.

## Protocol: Solubility Determination by the Gravimetric Method

This method involves preparing a saturated solution and determining the mass of the dissolved solute after evaporating the solvent.[5]

Methodology:

- **Equilibration:** Add an excess amount of the solid substituted benzoic acid to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial).
- **Saturation:** Agitate the mixture at a constant temperature (e.g., in a shaker bath at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Separation:** Allow the undissolved solid to settle. Carefully withdraw a precise volume of the clear, saturated supernatant using a filtered syringe to avoid transferring any solid particles.
- **Evaporation:** Transfer the supernatant to a pre-weighed, dry container (e.g., a beaker or evaporating dish).
- **Drying:** Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
- **Weighing:** Once the solvent is completely removed, weigh the container with the dried solute.
- **Calculation:** The solubility is calculated as the mass of the dissolved solid per volume of solvent used.



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Experimental workflow for solubility determination.

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